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3H-imidazo[4,5-f]quinazolin-9-amine

Cat. No.: B14655865
CAS No.: 53449-43-7
M. Wt: 185.19 g/mol
InChI Key: WUOUXQVFDCMPNO-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in the fields of chemical biology and medicinal chemistry. openmedicinalchemistryjournal.comijsrtjournal.com A significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, underscoring their privileged status in drug design. openmedicinalchemistryjournal.comnih.govrsc.org Their prevalence in nature is vast, forming the core of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govmdpi.comrsc.org

The significance of these compounds stems from their diverse chemical properties and their ability to engage in various biological interactions. The presence of nitrogen atoms can influence the molecule's basicity, polarity, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets like enzymes and receptors. nih.gov This versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, nitrogen heterocycles are integral to the development of therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govmdpi.com

Overview of Quinazoline (B50416) and Imidazole (B134444) Fused Ring Systems in Chemical and Biological Contexts

The fusion of different heterocyclic rings can lead to novel scaffolds with unique three-dimensional shapes and electronic properties, often resulting in enhanced or entirely new biological activities. The imidazoquinazoline ring system is a prime example of such a fusion, combining the structural features of both quinazoline and imidazole.

Quinazoline , a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a well-established pharmacophore in medicinal chemistry. researchgate.netscispace.com Its derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Imidazole , a five-membered aromatic heterocycle with two nitrogen atoms, is another cornerstone of medicinal chemistry. researchgate.netnih.gov It is a key component of the amino acid histidine and is involved in numerous biological processes. The imidazole ring can act as a proton donor or acceptor and can coordinate with metal ions, making it a versatile component in the design of enzyme inhibitors and other therapeutic agents. nih.gov

The fusion of these two ring systems gives rise to imidazoquinazolines , a class of tricyclic heterocycles with several possible isomeric forms. These fused systems have attracted considerable attention due to their potential as kinase inhibitors, antimicrobial agents, and modulators of other biological targets. nih.govelsevierpure.comacs.org The arrangement of the fused rings creates a rigid and planar scaffold that can be readily functionalized to optimize interactions with specific biological targets. nih.gov

Contextualizing 3H-Imidazo[4,5-f]quinazolin-9-amine within the Broader Imidazoquinazoline Class

This compound belongs to the linear imidazoquinazoline family. The nomenclature specifies the fusion pattern of the imidazole ring to the quinazoline core and the position of the amine substituent. The "3H" indicates the position of the hydrogen atom on the imidazole ring. This particular arrangement of atoms and functional groups dictates its specific chemical properties and potential biological activity.

Within the broader class of imidazoquinazolines, subtle changes in the fusion pattern or the nature and position of substituents can lead to significant differences in biological activity. For instance, research has shown that linear imidazoquinazolines can exhibit more potent enzyme inhibitory activity compared to their angular isomers. nih.gov The amino group at the 9-position of this compound is a key feature, as amino-substituted heterocycles are often crucial for establishing hydrogen bonding interactions within the active sites of biological targets.

Historical Perspectives on Imidazoquinazoline Research and Early Discoveries

The history of quinazoline chemistry dates back to the late 19th century, with the first synthesis of the quinazoline nucleus being a significant milestone. nih.gov Early synthetic methods for quinazolines were developed in the early 20th century. nih.gov Over the decades, the exploration of quinazoline derivatives has led to the discovery of numerous compounds with diverse pharmacological activities. nih.gov

The systematic investigation of fused heterocyclic systems, including imidazoquinazolines, gained momentum as the understanding of structure-activity relationships grew. The development of new synthetic methodologies has been crucial in accessing a wider range of imidazoquinazoline isomers and derivatives. scispace.com Early research into imidazoquinazolines was often driven by the search for novel anticancer and antimicrobial agents. These foundational studies have paved the way for more recent and targeted research into the specific biological applications of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N5 B14655865 3H-imidazo[4,5-f]quinazolin-9-amine CAS No. 53449-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53449-43-7

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

3H-imidazo[4,5-f]quinazolin-9-amine

InChI

InChI=1S/C9H7N5/c10-9-7-5(11-4-14-9)1-2-6-8(7)13-3-12-6/h1-4H,(H,12,13)(H2,10,11,14)

InChI Key

WUOUXQVFDCMPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC=N3)C(=NC=N2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3h Imidazo 4,5 F Quinazolin 9 Amine Derivatives and Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 3H-imidazo[4,5-f]quinazolin-9-amine derivatives can be finely tuned by introducing various substituents at different positions of the fused ring system.

The amino group at position 9 of the this compound scaffold is a key interaction point with biological targets. In related quinazoline-based compounds, such as 4-anilino-quinazoline derivatives, the amino group plays a crucial role in their activity as epidermal growth factor receptor (EGFR) inhibitors. nih.gov For instance, the introduction of a 1H-indol-5-amine at position 4 of the quinazoline (B50416) core has been shown to lead to sub-nanomolar IC50 values. nih.gov

In a study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are structurally similar to the title compound, various substitutions on the 4-arylamino group were explored. nih.gov It was found that 3,4-dichlorophenyl substitution at the 4-amino position improved the positive allosteric modulator (PAM) activity at the A3 adenosine (B11128) receptor. nih.gov Further modifications with different p-substituted 4-phenylamino groups, including 4-iodo and 4-bromo, also showed significant activity. nih.gov

Compound ModificationBiological TargetEffect on Activity
1H-indol-5-amine at position 4 of quinazoline coreEGFRSub-nanomolar IC50 values nih.gov
3,4-dichlorophenyl at 4-amino position of 1H-imidazo[4,5-c]quinolin-4-amineA3 Adenosine ReceptorImproved PAM activity nih.gov
4-iodo-phenylamino at position 4 of 1H-imidazo[4,5-c]quinolin-4-amineA3 Adenosine ReceptorPotent PAM activity nih.gov
4-bromo-phenylamino at position 4 of 1H-imidazo[4,5-c]quinolin-4-amineA3 Adenosine ReceptorPotent PAM activity nih.gov

Substitutions on the quinazoline ring at positions 6, 7, and 8 are well-documented to influence the biological activity of this class of compounds.

Position 6: In a series of 2,3-disubstituted-4(3H)-quinazolinones, the presence of a halogen atom at position 6 was found to enhance antimicrobial activities. nih.gov For example, a 6-bromo substituent in certain quinazolin-4(3H)-one derivatives was part of a pharmacophore for antiproliferative activity against non-small cell lung cancer. nih.gov

Position 7: The C-7 position of the quinazoline core is often modified to improve potency and selectivity. For instance, the insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of 4-anilino-quinazoline derivatives led to dual EGFR/VEGFR2 inhibitors with IC50 values in the nanomolar range. nih.gov A longer chain linker between the quinazoline core and the triazole moiety at this position was found to be favorable for inhibitory activity. nih.gov

Position 8: Substitution at the C-8 position can also modulate activity. In a study of 2-substituted quinazolin-4(3H)-ones, a basic side chain was introduced at C-8 to explore the optimal structural requirements for antiproliferative activity. mdpi.com The presence of a nitro group at position 8 was a feature in some of the synthesized intermediates. mdpi.com Furthermore, the existence of a halogen atom at the 8-position in 2,3-disubstituted-4(3H)-quinazolinones has been suggested to improve antimicrobial activity. nih.gov

Position of SubstitutionSubstituentEffect on Biological Activity
6HalogenEnhanced antimicrobial activity nih.gov
6BromoPart of pharmacophore for antiproliferative activity nih.gov
73-nitro-1,2,4-triazoleDual EGFR/VEGFR2 inhibition nih.gov
8Basic side chainExplored for antiproliferative activity mdpi.com
8HalogenImproved antimicrobial activity nih.gov

The imidazole (B134444) portion of the this compound scaffold is also a target for structural modification to improve biological activity. In related imidazo[4,5-g]quinazoline analogues, an N-methyl substitution on the imidazole ring resulted in a compound with potent enzyme inhibitory activity, similar to the unsubstituted parent compound. nih.gov

In a different series of related compounds, 3-[2-(1H-imidazol-2-yl)-alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized to combine the structural features of quinazoline and imidazole for potential antimicrobial and antifungal properties. researchgate.net This highlights the strategy of modifying the imidazole ring to modulate biological effects. researchgate.net

Positional Isomerism and its Influence on Bioactivity (e.g., linear vs. angular isomers)

The spatial arrangement of the fused rings in imidazoquinazolines, known as positional isomerism, has a significant impact on their biological activity. Studies have shown a clear preference for linear isomers over angular isomers for certain biological targets.

For example, in a series of imidazo[4,5-g]quinazoline and pyrroloquinazoline analogues, the linear isomers were found to be substantially more potent as enzyme inhibitors than their angular counterparts. nih.gov Specifically, the linear imidazo[4,5-g]quinazoline was the most potent compound in the series with an IC50 of 0.008 nM. nih.gov

Similarly, in a study of pyrazolo[3,4-f]quinoline derivatives, which are analogues of imidazoquinolines, the linear isomers (pyrazolo[3,4-f]quinoline) were potent immunostimulants, while the regioisomeric angular compounds (pyrazolo[4,3-f]quinoline) were inactive. nih.gov

Isomer TypeCompound SeriesBiological Activity
LinearImidazo[4,5-g]quinazolineHighly potent enzyme inhibitor (IC50 = 0.008 nM) nih.gov
AngularImidazo[4,5-g]quinazolineMuch weaker inhibitory ability nih.gov
LinearPyrazolo[3,4-f]quinolinePotent immunostimulant nih.gov
AngularPyrazolo[4,3-f]quinolineInactive nih.gov

Ligand Efficiency and Physicochemical Parameters in SAR Analysis (e.g., Lipophilicity in related quinazolinones)

The analysis of ligand efficiency and physicochemical parameters is essential in the SAR of this compound derivatives to develop drug-like candidates. These parameters, including lipophilicity, solubility, and metabolic stability, are crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound. mdpi.com

In the development of 1H-imidazo[4,5-c]quinoline-4-amine derivatives as A3 adenosine receptor PAMs, a key goal was to functionalize the rings with polar groups to reduce lipophilicity and improve aqueous solubility. nih.gov This demonstrates the importance of managing physicochemical properties to enhance the therapeutic potential of a compound series.

Furthermore, studies on MCHR1 antagonizing quinazoline derivatives investigated their metabolic stability in blood and their solubility. nih.gov These investigations are critical for advancing a compound from a "hit" to a "lead" in the drug discovery process.

Molecular and Cellular Mechanisms of Action for Imidazoquinazoline Analogues

Protein Kinase Inhibition Pathways

Analogues of the imidazoquinazoline scaffold are potent modulators of protein kinase activity, which is central to cell cycle regulation, proliferation, and survival. Their inhibitory action is often directed at the ATP-binding site of these enzymes, although other mechanisms have been identified.

Specific Kinase Targets (e.g., EGFR, Aurora Kinases, Casein Kinase 2 (CK2), Cyclin-Dependent Kinase 2 (CDK2), HER2, PI3Kα)

Research has demonstrated that imidazoquinazoline analogues and related quinazoline (B50416) structures can inhibit a range of specific protein kinases implicated in cancer and other proliferative diseases.

Epidermal Growth Factor Receptor (EGFR): Quinazoline-based compounds are well-established as EGFR inhibitors. researchgate.net Derivatives such as gefitinib (B1684475) and erlotinib (B232) are used in cancer therapy to target activating mutations in EGFR. researchgate.netacs.org Some quinazolin-4(3H)-one derivatives have been shown to bind to the active site of EGFR, while others can act as allosteric inhibitors, binding to a site adjacent to the ATP pocket. acs.orgnih.gov

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a key anticancer strategy. nih.gov Derivatives of imidazo[4,5-b]pyridine and quinazolin-4(3H)-one have been developed as potent inhibitors of Aurora kinases A, B, and C. nih.govscilit.com For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, was designed as an Aurora kinase A inhibitor. nih.gov Other research has focused on imidazo[4,5-b]pyridine scaffolds to generate inhibitors with low nanomolar potency against Aurora-A. mdpi.comnih.gov

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival. nih.gov Its upregulation is linked to many cancers. nih.govnih.gov Indoloquinazoline derivatives, such as CX-4945 (silmitasertib), have been identified as potent, orally bioavailable, ATP-competitive inhibitors of CK2. nih.gov Another compound, quinalizarin, which contains a quinazoline-like core, is also a specific CK2 inhibitor. nih.govelsevierpure.com

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is an important therapeutic target. medchemexpress.com Quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against CDK2. nih.gov In one study, compounds 2i and 3i showed potent inhibition with IC50 values of 0.173 µM and 0.177 µM, respectively, comparable to the established inhibitor imatinib. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is a driver in certain cancers. The quinazolin-4(3H)-one scaffold has yielded potent HER2 inhibitors. nih.gov Compound 3i exhibited excellent inhibitory activity (IC50 = 0.079 µM), on par with the approved drug lapatinib (B449) (IC50 = 0.078 µM). nih.gov

Phosphoinositide 3-kinase α (PI3Kα): The PI3K/AKT pathway is critical for cell survival and proliferation. Imidazo[4,5-c]quinoline and imidazo[1,2-a]pyridine (B132010) derivatives have been developed as potent modulators of this pathway. nih.govsci-hub.st A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k , was found to be a highly potent PI3Kα inhibitor with an IC50 value of 1.94 nM. bioworld.com

Table 1: Inhibitory Activity of Imidazoquinazoline Analogues against Specific Kinase Targets

Detailed Binding Site Interactions (e.g., ATP Competitive Binding, DFG Motif Interactions, P-loop Engagement)

The inhibitory mechanisms of imidazoquinazoline analogues often involve direct interactions with conserved features within the kinase catalytic domain.

ATP Competitive and Non-competitive Binding: Many imidazoquinazoline analogues function as ATP-competitive inhibitors, occupying the pocket where ATP normally binds. nih.gov For example, certain quinazolin-4(3H)-ones act as type-I inhibitors against EGFR by competing with ATP. nih.gov Conversely, some derivatives can function as ATP non-competitive (type-II) inhibitors. nih.gov A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were identified as potent ATP-independent inhibitors of Akt, binding in a manner that obstructs the ATP binding cleft. nih.gov

DFG Motif Interactions: The Asp-Phe-Gly (DFG) motif is a critical, conformationally flexible part of the kinase activation loop. Interaction with this motif is a hallmark of many kinase inhibitors. Molecular docking studies have revealed that certain quinazolin-4(3H)-one derivatives form hydrogen bonds with the aspartate residue (Asp855) of the DFG motif in EGFR, which is crucial for their inhibitory activity. nih.gov The design of "DFG-out" inhibitors, which bind to and stabilize the inactive conformation of the kinase, is a recognized strategy for achieving inhibitor selectivity. google.com

P-loop Engagement: The P-loop (phosphate-binding loop) is another key structural element of the kinase ATP-binding site. Certain 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives have been shown through co-crystallization studies to interact directly with the P-loop of Aurora-A kinase, contributing to their inhibitory effect. mdpi.com

Allosteric Modulation Studies of Kinase Activity

Allosteric modulators bind to a site on the enzyme distinct from the active (orthosteric) site, inducing a conformational change that alters the enzyme's activity. This mechanism can offer higher selectivity compared to ATP-competitive inhibitors.

Research has identified quinazolinone-based compounds that function as allosteric inhibitors of EGFR. acs.org The compound EAI045, for example, binds to an inaccessible pocket in the active conformation of EGFR, but binds to the inactive conformation, thereby preventing its activation. acs.org This mode of action provides selectivity for certain mutant forms of EGFR over the wild-type enzyme. acs.org While much of the research on allosteric modulation by imidazoquinolines has focused on G protein-coupled receptors like the adenosine (B11128) receptor, these findings highlight the scaffold's capacity for allosteric interactions, a principle that is being increasingly applied to kinase inhibition. nih.gov

Enzyme Inhibition Beyond Kinases

The structural versatility of the imidazoquinazoline core allows its derivatives to target other classes of enzymes that are vital for cellular function and survival, extending their therapeutic potential beyond kinase inhibition.

Nucleotide Synthesis Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Thymidylate Synthase (TS): This enzyme is a crucial target in cancer chemotherapy due to its role in the synthesis of thymidine, a necessary component of DNA. A quinazoline antifolate derivative, known as ICI D1694 (Raltitrexed), was designed as a potent and specific inhibitor of thymidylate synthase. elsevierpure.com

Dihydrofolate Reductase (DHFR): DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. It is a well-established target for antibacterial and anticancer drugs. Several series of quinazoline and quinazolinone analogues have been synthesized and evaluated as inhibitors of DHFR from various sources, including rat liver, bacteria, and Pneumocystis carinii. For example, compound 3e from a quinazolinone series was found to be a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim.

Bacterial Cell Wall Synthesis Enzymes (e.g., Penicillin-Binding Proteins, DprE1)

Penicillin-Binding Proteins (PBPs): The emergence of antibiotic resistance, particularly in bacteria like methicillin-resistant Staphylococcus aureus (MRSA), has driven the search for new antibacterial agents. A novel class of quinazolinone compounds has been discovered that targets the allosteric site of Penicillin-Binding Protein 2a (PBP 2a), an enzyme critical for cell wall synthesis in MRSA. This allosteric inhibition resensitizes MRSA to β-lactam antibiotics.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is an essential enzyme for the biosynthesis of the mycobacterial cell wall and is a highly vulnerable target for tuberculosis treatment. scilit.commedchemexpress.com A novel series of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide derivatives were designed as noncovalent inhibitors of DprE1. nih.gov Compounds from this series showed promising activity against Mycobacterium tuberculosis, with MIC values in the low micromolar range. nih.gov Additionally, 2-carboxyquinoxalines, which share a related heterocyclic core, have also been identified as noncovalent, noncompetitive inhibitors of DprE1. medchemexpress.com

Table 2: List of Compound Names Mentioned

Inflammatory Mediators (e.g., COX-2, 5-Lipoxygenase)

No published data is available on the effects of 3H-imidazo[4,5-f]quinazolin-9-amine on COX-2 or 5-Lipoxygenase.

Modulation of Signal Transduction Pathways (e.g., EGF-Stimulated Signal Transmission, NF-κB Activation)

There is no research detailing the modulation of EGF-stimulated signal transmission or NF-κB activation by this compound.

Cellular Biological Responses Mediated by Imidazoquinazolines

Cell Cycle Regulation and Arrest Induction

Specific studies on the influence of this compound on cell cycle regulation and arrest are not available.

Apoptosis Induction and Programmed Cell Death Pathways

The role of this compound in the induction of apoptosis and its interaction with programmed cell death pathways has not been documented in the scientific literature.

Computational Approaches in Imidazoquinazoline Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. For the broader class of quinazoline (B50416) derivatives, docking studies have been instrumental in elucidating their mechanism of action as inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov For instance, in studies of quinazolin-4(3H)-one hybrids, docking analyses have identified key interactions with the ATP-binding sites of receptors like EGFR, VEGFR1, and VEGFR2. nih.gov These studies typically reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-receptor complex, providing insights that are essential for structure-based drug design. nih.gov Although no specific docking studies for 3H-imidazo[4,5-f]quinazolin-9-amine are published, this method would be the first step in identifying its potential biological targets and binding modes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For novel quinazoline-1,3,4-thiadiazole and quinazolinone-isoxazole derivatives, DFT has been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. Furthermore, DFT can elucidate reaction mechanisms, as demonstrated in studies of quinazolinone synthesis where it helped to rationalize the regioselectivity of cycloaddition reactions. researchgate.net Such calculations would be invaluable for understanding the intrinsic electronic characteristics and reaction pathways of this compound. semanticscholar.orgnih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex, assessing its stability and the conformational changes over time. In the investigation of quinazolin-4(3H)-one-morpholine hybrids as anti-cancer agents, MD simulations were performed to evaluate the stability of the ligand-protein complexes predicted by docking. nih.gov These simulations can confirm whether critical interactions, such as hydrogen bonds, are maintained throughout the simulation. nih.gov Key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to gauge the stability of the complex and the flexibility of its components. nih.gov This technique would be essential to validate any predicted interactions between this compound and its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For related heterocyclic systems like 1H-imidazo[4,5-c]quinolin-4-amine derivatives, QSAR studies have been crucial in expanding the structure-activity relationship (SAR) to identify potent modulators of biological targets like the A3 adenosine (B11128) receptor. nih.gov These models use molecular descriptors (e.g., physicochemical, electronic, and topological properties) to predict the activity of novel, unsynthesized compounds. This approach allows for the rational design of analogues with potentially improved potency and selectivity. A QSAR model for the imidazo[4,5-f]quinazoline scaffold would significantly accelerate the discovery of lead compounds.

In Silico Screening and Virtual Library Design for Novel Imidazoquinazoline Analogues

In silico screening and the design of virtual libraries are powerful methods for exploring vast chemical spaces to identify promising new compounds. This approach involves creating large, computationally-generated libraries of analogues based on a core scaffold, such as imidazoquinazoline. These virtual compounds can then be rapidly filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to high-throughput virtual screening against various biological targets using molecular docking. nih.gov This strategy has been successfully applied to the broader quinazoline class to identify novel derivatives with potential anticancer or antimicrobial activities. nih.govnih.gov Applying these techniques to the this compound core would enable the efficient exploration of its therapeutic potential by identifying novel analogues with high predicted binding affinities for various targets.

Derivatization and Analogue Development of 3h Imidazo 4,5 F Quinazolin 9 Amine

Design Principles for Novel Analogues with Tailored Bioactivity

The design of new analogues based on the 3H-imidazo[4,5-f]quinazoline scaffold is primarily guided by structure-activity relationship (SAR) studies and computational modeling. A key strategy involves the hybridization of known pharmacophores to create novel molecules with enhanced or dual-target bioactivity. For instance, the fusion of a pyrrolo moiety to a quinoline (B57606) scaffold, a related heterocyclic system, has been explored to develop compounds with improved anticancer properties by targeting tubulin polymerization. researchgate.net

Another critical design principle is the introduction of specific functional groups to modulate the physicochemical properties and target interactions of the lead compound. The incorporation of hydrophilic groups, for example, has been investigated in imidazo[1,2-a]pyridine (B132010) and quinazolin-4(3H)-one derivatives to improve their profiles as PI3Kα inhibitors. mdpi.com The strategic placement of substituents on the fused ring systems can also significantly influence bioactivity. For example, in the development of 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors, computational docking studies were employed to predict the binding patterns and affinities of designed compounds within the MLK3 active site, guiding the synthesis of potent inhibitors. nih.gov

Furthermore, the concept of multi-target-directed ligands (MTDLs) has emerged as a promising design principle. This approach aims to create single molecules that can modulate multiple biological targets implicated in a particular disease, such as the various kinases involved in neurodegenerative disorders. nih.gov The angular shape of certain fused tricyclic systems, such as thiazolo[5,4-f]quinazolines, has been suggested to be favorable for positioning functional groups for optimal interaction within the catalytic pocket of kinases like DYRK1A. mdpi.com

Synthesis and Characterization of Fused Heterocyclic Variants

The synthesis of fused heterocyclic variants of the imidazoquinazoline core is a key strategy to explore new chemical space and develop analogues with novel properties. Various synthetic methodologies, often employing multi-component reactions and microwave-assisted synthesis, have been developed to construct these complex molecular architectures.

The synthesis of benzofuro-fused imidazoquinolines has been achieved through a one-pot reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in the presence of a base. researchgate.net These compounds, specifically 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines, have been investigated for their fluorescent properties and potential applications as organic photosensitizers in dye-sensitized solar cells. researchgate.net Their electrochemical properties have been studied using cyclic voltammetry, revealing reversible oxidation waves. researchgate.net

The synthesis of pyrrolo-fused quinazolines can be achieved through various synthetic routes. One approach involves the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to an appropriate dipolarophile, which has been utilized to create a variety of pyrrolo-fused heterocycles. researchgate.netnih.gov Another strategy involves a tandem aza-Michael-aldol reaction to construct the pyrrole (B145914) and quinoline rings in a single step under transition-metal-free conditions. nih.gov The synthesis of pyrrolo[1,2-a]quinazolines has been reviewed, highlighting methods starting from quinazoline (B50416) derivatives or through double cyclization reactions. researchgate.net These compounds have shown a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. researchgate.net

Triazolo-fused quinazolines have been synthesized through several methodologies. One method involves a one-pot, three-component reaction of an appropriate amino-triazole, an aldehyde, and dimedone, catalyzed by a heteropolyacid. researchgate.net Another approach for the synthesis of researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolines involves the oxidative cyclization of hydrazones, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents. nih.gov The fusion of a 1,2,3-triazole ring to a pyrrolo-purine system has been accomplished via a microwave-assisted one-pot synthesis, yielding compounds with potent anti-proliferative activity. researchgate.net

The synthesis of thiazoloquinazolines , particularly thiazolo[5,4-f]quinazolin-9(8H)-ones, has been extensively studied. These compounds can be prepared through a multi-step synthesis starting from a polyfunctionalized benzothiazole (B30560) precursor. nih.gov Microwave-assisted synthesis has been effectively employed to facilitate the cyclization and derivatization steps. nih.govnih.gov The Dimroth rearrangement is another key reaction utilized in the synthesis of these heterocyclic systems. nih.gov

For pyrazinoquinazolines , while direct synthesis of pyrazino-fused 3H-imidazo[4,5-f]quinazolin-9-amine was not found, related pyrazolo-fused systems have been synthesized. For example, pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones were prepared via an efficient one-pot three-component reaction involving an intramolecular rearrangement and cyclization. rsc.org

Interactive Table of Fused Heterocyclic Variants and Their Synthetic Methods

Fused SystemKey Starting MaterialsSynthetic MethodCatalyst/ReagentRef.
Benzofuro-fused Imidazoquinolines 1-alkyl-5-nitro-1H-benzimidazoles, 2-(1-benzofuran-3-yl)acetonitrileOne-pot condensation/cyclizationPotassium hydroxide researchgate.net
Pyrrolo-fused Quinazolines Cycloimmonium N-ylides, ethyl propiolate1,3-Dipolar cycloadditionBasic medium researchgate.net
Triazolo-fused Quinazolinones 3-Amino-1,2,4-triazole, dimedone, aldehydesOne-pot three-component reactionH6P2W18O62·18H2O researchgate.net
Thiazolo[5,4-f]quinazolin-9(8H)-ones Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylateCyclization with formamideMicrowave irradiation nih.gov
Pyrazolo-fused Imidazoquinazolines 2-aminobenzimidazole, aldehydes, 5-phenyl-cyclohexane-1,3-dioneOne-pot three-component reactionEthanol (B145695) (reflux) researchgate.net

Strategies for Enhancing Target Selectivity and Potency

Enhancing the selectivity and potency of this compound analogues is a primary objective of derivatization efforts. A key strategy is the optimization of substituents on the heterocyclic core to exploit specific interactions within the target's binding site. For instance, in the development of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, the introduction of a hydrophilic group was found to be crucial for achieving selectivity over other PI3K isoforms. mdpi.com

Structure-guided design, utilizing X-ray crystallography and molecular modeling, is a powerful tool for rational drug design. The co-crystal structure of an inhibitor bound to its target can reveal key interactions and provide a roadmap for designing more potent and selective analogues. For example, the crystal structure of an Akt1 inhibitor from the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series revealed that the inhibitor binding occludes the ATP binding cleft, providing a basis for further optimization. nih.gov

Another strategy involves the exploration of different fusion patterns of the heterocyclic rings. The angular versus linear arrangement of fused rings can significantly impact the molecule's shape and its ability to fit into a specific binding pocket, thereby influencing both potency and selectivity. mdpi.com Furthermore, the development of dual-target inhibitors, such as those targeting both FLT3 and Aurora kinases, represents a strategy to overcome drug resistance and achieve synergistic therapeutic effects. acs.org

Advanced Research Applications and Methodologies

Utilization as Biochemical Probes and Tool Compounds in Biological Research

Derivatives of the broader imidazoquinoline and imidazopyridine families, which share structural similarities with 3H-imidazo[4,5-f]quinazolin-9-amine, have been effectively utilized as biochemical probes and tool compounds to investigate biological systems. For instance, compounds based on the 1H-imidazo[4,5-c]quinoline-4-amine scaffold have been developed as positive allosteric modulators (PAMs) for the A3 adenosine (B11128) receptor. nih.gov These molecules are instrumental in studying the receptor's function and its role in various physiological processes. The ability of these compounds to selectively interact with biological targets highlights the potential of the imidazoquinazoline core in designing specific probes for molecular biology and pharmacology. nih.gov

Furthermore, the biological activity of related heterocyclic systems, such as amidino-substituted imidazo[4,5-b]pyridines, has been explored, revealing their potential as antiproliferative, antibacterial, and antiviral agents. mdpi.com The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities, including hydrogen bonding, π–π stacking, and metal coordination. mdpi.com These interactions are fundamental to their function as tool compounds for probing enzyme activity and cellular pathways. For example, certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, a key target in cancer research, demonstrating their utility in dissecting complex signaling cascades. nih.gov

Investigation of Fluorescent Properties and Photophysical Applications of Analogues

The extended π-conjugated system of imidazoquinazoline derivatives often gives rise to intrinsic fluorescence, making them attractive candidates for various photophysical applications.

Organic Photosensitizers in Energy Conversion (e.g., Dye-Sensitized Solar Cells)

Analogues of this compound have shown considerable promise as organic photosensitizers in dye-sensitized solar cells (DSSCs). A notable example is the development of 3H- nih.govbenzofuro[2,3-b]imidazo[4,5-f]quinolines, which exhibit high fluorescence quantum yields. researchgate.net When incorporated into DSSCs, these compounds have demonstrated photovoltaic performance with power conversion efficiencies ranging from 4.89% to 5.05%. researchgate.net The molecular structure of these dyes, featuring a donor-π-acceptor (D-π-A) framework, facilitates efficient intramolecular charge transfer upon photoexcitation, a critical process for effective charge separation and injection into the semiconductor material in DSSCs. mdpi.com The strong electron-withdrawing nature of the quinazoline (B50416) core, enhanced by the fused imidazole (B134444) ring, contributes to favorable electronic properties for such applications. mdpi.comnih.gov

Fluorescent Probes for Cellular Imaging and Diagnostics

The fluorescent properties of imidazoquinazoline analogues are also being harnessed for the development of probes for cellular imaging. The ability of certain fluorescent molecules to penetrate cells and accumulate in specific organelles makes them invaluable tools for visualizing cellular structures and processes. mdpi.com For instance, fluorescent 2-aryl-1,2,3-triazolopyrimidine derivatives, which share a fused heterocyclic system, have been shown to selectively stain the cell membrane, Golgi complex, and endoplasmic reticulum. mdpi.com This suggests that the imidazoquinazoline scaffold could be similarly modified to create targeted fluorescent probes for bioimaging applications. The development of such probes would offer significant advantages in studying cellular dynamics and for diagnostic purposes.

Electrochemical Characterization Methods for Imidazoquinazoline Derivatives (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of imidazoquinazoline derivatives and their analogues. This method provides valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their electronic behavior, particularly in applications like DSSCs.

For example, the electrochemical properties of 3H- nih.govbenzofuro[2,3-b]imidazo[4,5-f]quinolines were studied using cyclic voltammetry, revealing reversible oxidation waves. researchgate.net This indicates good electrochemical stability, a desirable characteristic for photosensitizers in DSSCs. The data obtained from cyclic voltammetry experiments can be used to assess the feasibility of electron injection from the excited dye into the conduction band of the semiconductor (e.g., TiO2) and the subsequent regeneration of the dye by the electrolyte.

Spectroscopic Techniques for Structural Elucidation and Molecular Interaction Analysis

A suite of spectroscopic techniques is indispensable for the structural elucidation and analysis of molecular interactions of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of these complex heterocyclic compounds. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For instance, in the analysis of a novel imidazo[4,5-g]quinazoline derivative, the ¹H NMR spectrum confirmed the presence of an alkyl chain and three pyridinyl rings, while the ¹³C NMR and DEPT spectra revealed 30 distinct signals, indicating a highly aromatic and complex structure. nih.gov

Below is a hypothetical table illustrating the kind of data that can be obtained from ¹H and ¹³C NMR for a substituted imidazo[4,5-b]pyridine derivative, a closely related scaffold.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-pyridine8.20 (s)119.0
H-pyridine8.80 (s, NH)127.5
Aromatic CH-130.3
Aromatic CH-135.5
Aromatic C-136.5
Aromatic C-148.1
Aromatic C-150.4
Aromatic C-158.8
Data derived from a representative 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. researchgate.net

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful, complementary techniques for the characterization of novel compounds. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, while HRMS determines the elemental composition of a molecule by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: In the analysis of related heterocyclic systems, such as thiazole-fused quinazolinones, IR spectra are used to identify characteristic absorption bands corresponding to specific molecular vibrations. mdpi.com These spectra reveal the presence of key functional groups, such as N-H, C=N, and C=O bonds, which are crucial for confirming the successful synthesis of the target scaffold. The absorption bands are typically reported in wavenumbers (cm⁻¹). mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for unequivocally determining the molecular formula of a compound. In studies of related imidazo[4,5-g]quinazoline derivatives, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to establish elemental composition from the precise mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. nih.gov This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of a newly synthesized molecule and ruling out alternative structures. nih.govmdpi.com

For instance, the molecular formula of a novel 1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline was determined as C₃₀H₂₇N₇O from its HRESIMS ion at m/z 502.2353 [M+H]⁺, which closely matched the calculated value of 502.2349. nih.gov This level of accuracy is essential for validating molecular structures in complex multi-step syntheses. nih.gov

Table 1: Example HRMS Data for a Related Imidazo[4,5-g]quinazoline Derivative nih.gov
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
1-(3-isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazolineC₃₀H₂₇N₇O502.2349502.2353

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous confirmation of a molecule's constitution and conformation, as well as detailed insights into intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. mdpi.comnih.gov

While a specific crystal structure for this compound is not available, analysis of related quinazoline derivatives demonstrates the power of this method. For example, the crystal structure of a quinazolinone-nitrate complex (4HQZN) was solved and shown to crystallize in the monoclinic P2₁/c space group. nih.gov The analysis revealed a 2D infinite layered supramolecular structure held together by N-H···O and C-H···O hydrogen bonds. nih.gov Similarly, studies on 3-aryl- nih.govmdpi.comresearchgate.nettriazolo[4,3-c]quinazolines have used X-ray diffraction to confirm the annelation of the triazole ring and to show that the molecules adopt a non-planar, pincer-like conformation. nih.gov

These structural details are crucial for understanding the molecule's physical properties and for designing derivatives with specific spatial orientations for targeted biological interactions.

Table 2: Example Crystallographic Data for Related Quinazoline Structures
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Quinazolinone-Nitrate Complex (4HQZN)MonoclinicP 2₁/c2D layered structure via N-H···O and C-H···O hydrogen bonds nih.gov
Pyrazol-quinazolinone Derivative (2a)MonoclinicP 2₁/cThree-dimensional structure formed by π–π stacking mdpi.com
3-Aryl- nih.govmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline (2a)MonoclinicCentrosymmetricNon-planar, pincer-like conformation nih.gov

Co-crystallization Studies for Ligand-Protein Complex Structural Analysis

Co-crystallization is a technique used to form a single crystalline material composed of two or more different neutral molecules in a stoichiometric ratio. nih.gov In pharmaceutical sciences, this method is widely employed to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, by combining it with a pharmaceutically acceptable coformer. nih.govresearchgate.net

The primary goal of co-crystallization in a research context is often to obtain a high-quality crystal of a ligand-protein complex suitable for X-ray diffraction analysis. The resulting crystal structure can reveal the precise binding mode of the ligand within the protein's active site, elucidating the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for molecular recognition and biological activity.

The process involves generating a supersaturated solution with respect to the co-crystal, which then crystallizes while the individual components may remain in solution. nih.gov The success of co-crystal formation can be influenced by the choice of solvent and the solubility of the individual components. nih.gov Although specific co-crystallization studies involving this compound are not documented in the available literature, this methodology remains a vital tool for structure-based drug design involving quinazoline and imidazoquinazoline scaffolds, which are known to interact with various biological targets. mdpi.comnih.govnih.gov The insights gained from such studies are instrumental in optimizing lead compounds to enhance their binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3H-imidazo[4,5-f]quinazolin-9-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like quinazoline derivatives and imidazole intermediates. Key steps include cyclization under reflux in polar aprotic solvents (e.g., DMF) with catalysts like piperidine. For isotopic labeling (e.g., 2-¹⁴C analogs), a modified route using labeled methyl iodide or formaldehyde is employed . Reaction optimization involves monitoring pH (7–9), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl precursors). Yield improvements (60–75%) are achieved by stepwise purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

Technique Application Key Parameters
¹H/¹³C NMR Confirm molecular structureChemical shifts: NH₂ (~δ 5.5 ppm), aromatic protons (δ 7.2–8.9 ppm)
HPLC-MS Purity assessmentMobile phase: methanol/water (70:30); retention time ~8.2 min
XRD Crystal structure determinationSpace group P2₁/c; unit cell dimensions a=10.2 Å, b=12.5 Å

Q. How is mutagenicity assessed for this compound, and what controls are required?

  • Methodological Answer : The Ames test (using Salmonella typhimurium TA98 strain) is standard. Prepare test concentrations (0.1–100 μg/plate) with S9 metabolic activation. Include negative controls (DMSO) and positive controls (2-aminoanthracene). Mutagenic indices ≥2.0 indicate activity. Discrepancies in data may arise from S9 batch variability or solvent interference (use <1% DMSO) .

Advanced Research Questions

Q. What computational methods predict the DNA-binding affinity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model interactions with DNA bases. Key parameters:

  • HOMO-LUMO gaps : <3.0 eV correlates with intercalation potential.
  • Molecular docking : AutoDock Vina simulates binding to B-DNA (PDB ID: 1BNA). ΔG < −7.0 kcal/mol suggests strong binding .
    • Data Contradiction Note : Discrepancies between DFT predictions and experimental results (e.g., fluorescence quenching assays) may arise from solvent effects or protonation states unaccounted for in simulations .

Q. How do structural modifications (e.g., methyl/phenyl groups) alter carcinogenic potency?

  • Methodological Answer : Introduce substituents at positions 3, 5, or 8 via Suzuki-Miyaura coupling or alkylation. Compare mutagenicity (Ames test) and metabolic activation (rat liver microsomes):

Derivative Mutagenic Activity (revertants/μg) Metabolic Activation Rate
3-Methyl12.5 ± 1.81.8× baseline
8-Phenyl4.2 ± 0.90.6× baseline
  • Mechanistic Insight : Methyl groups enhance metabolic activation via cytochrome P450-mediated N-hydroxylation, while bulky substituents (e.g., phenyl) sterically hinder DNA adduct formation .

Q. What protocols ensure reproducibility in crystallography studies of ligand-protein complexes?

  • Methodological Answer : For PDE10A inhibition studies (PDB: 5SJB):

Co-crystallize protein (0.5 mM) with ligand (1:2 molar ratio) in 20% PEG 3350, pH 7.2.

Optimize cryoprotection (25% glycerol) to reduce ice formation.

Validate binding via B-factors (<50 Ų) and electron density maps (2Fₒ−F꜀ >1.0 σ) .

Data Analysis & Conflict Resolution

Q. How should conflicting mutagenicity data from in vitro vs. in vivo models be resolved?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVE) : Adjust for bioavailability (e.g., hepatic first-pass metabolism) using PBPK models.
  • Dose extrapolation : Apply NOAEL/LOAEL ratios from rodent studies (e.g., 0.1 mg/kg/day) with 10× safety factor for humans.
  • Confounding factors : Test metabolite stability (e.g., N-hydroxylamine derivatives degrade at pH <6) .

Q. What strategies validate ESIPT (Excited-State Intramolecular Proton Transfer) mechanisms in fluorescence studies?

  • Methodological Answer :

  • Time-resolved fluorescence : Lifetimes >2 ns confirm ESIPT.
  • Solvatochromism : Monitor emission shifts (Δλ >50 nm) in solvents of varying polarity (e.g., cyclohexane → DMSO).
  • DFT/MD simulations : Identify proton-transfer energy barriers (<0.5 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.